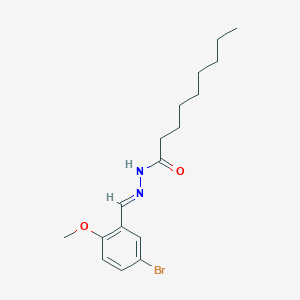
N'-(2,4-dinitrophenyl)-2,4,6-trimethylbenzenesulfonohydrazide
Descripción general
Descripción
The compound is a derivative of 2,4-dinitrophenylhydrazine , which is a red to orange solid and is a substituted hydrazine . It’s used in biochemical studies of oxidative processes where it uncouples oxidative phosphorylation .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds such as N’-(2,4-dinitrophenyl)-2-fluorobenzohydrazide have been synthesized and characterized by NMR and IR spectroscopy . Another related compound, N-(2,6-dibenzylidenecyclohexylidene)-N’-(2,4-dinitrophenyl)hydrazine, was synthesized by the condensation of 2,4-dinitrophenylhydrazine with substituted 2,6-dibenzylidenecyclohexanone .Molecular Structure Analysis
The molecular structure of similar compounds has been studied using X-ray diffraction and compared with density functional methods with a 6-31G basis set .Chemical Reactions Analysis
2,4-Dinitrophenylhydrazine, a related compound, is known to react with aldehydes and ketones to form yellow, orange, or reddish-orange precipitates .Physical And Chemical Properties Analysis
2,4-Dinitrodiphenylamine, a related compound, has a density of 1.4±0.1 g/cm3, a boiling point of 413.8±35.0 °C at 760 mmHg, and exhibits significant nonlinear pharmacokinetics .Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
While specific future directions for this compound were not found, research into similar compounds and their potential applications continues . For example, Schiff bases, which are similar to hydrazones, have been studied for their potential uses in coordination chemistry, electrochemical behavior, and biological field .
Propiedades
IUPAC Name |
N'-(2,4-dinitrophenyl)-2,4,6-trimethylbenzenesulfonohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O6S/c1-9-6-10(2)15(11(3)7-9)26(24,25)17-16-13-5-4-12(18(20)21)8-14(13)19(22)23/h4-8,16-17H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRTGHWVSTDNPFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(2,4-dinitrophenyl)-2,4,6-trimethylbenzenesulfonohydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[1-(1H-benzimidazol-2-yl)-2-(3-bromophenyl)vinyl]benzamide](/img/structure/B3864261.png)



![N-[2-(4-fluorophenyl)ethyl]-2-methoxycyclohexanamine oxalate](/img/structure/B3864313.png)


![N'-(3-hydroxybenzylidene)-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B3864332.png)
![4'-({[5-(4-methyl-2-nitrophenyl)-2-furyl]methylene}amino)-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B3864339.png)

![N-({[4-({[amino(imino)methyl]amino}sulfonyl)phenyl]amino}carbonothioyl)-4-methoxybenzamide](/img/structure/B3864343.png)


